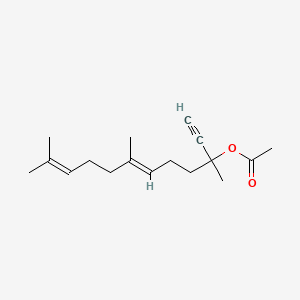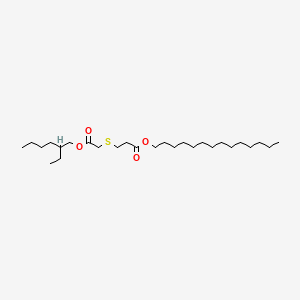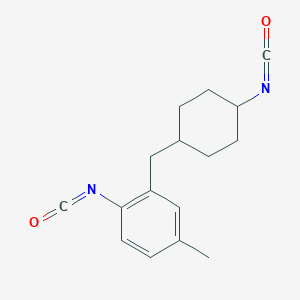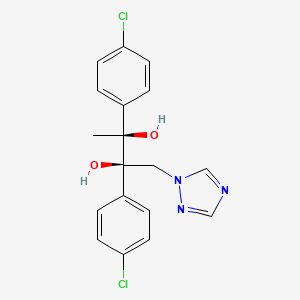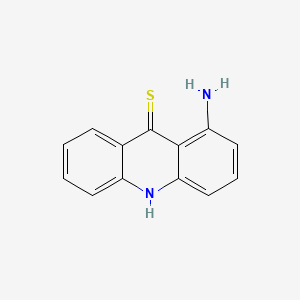
9(10H)-Acridinethione, 1-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Acridinethione, 1-amino- is a compound belonging to the class of acridine derivatives Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, dye production, and analytical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinethione, 1-amino- typically involves the introduction of an amino group into the acridinethione structure. One common method is the nucleophilic substitution of a halogenated acridinethione with an amine. For example, 1-amino-9,10-anthraquinones can be synthesized by nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones .
Industrial Production Methods: Industrial production of 9(10H)-Acridinethione, 1-amino- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 9(10H)-Acridinethione, 1-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution often involves reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acridinethione derivatives .
Scientific Research Applications
9(10H)-Acridinethione, 1-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various dyes and pigments.
Industry: It is used in the production of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of 9(10H)-Acridinethione, 1-amino- involves its interaction with molecular targets such as enzymes and DNA. The amino group in the compound allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
1-Amino-9,10-anthraquinone: Similar in structure but lacks the thione group.
4-Substituted 1-aminoanthraquinones: These compounds have different substituents at the 4-position, affecting their reactivity and applications.
Uniqueness: 9(10H)-Acridinethione, 1-amino- is unique due to the presence of both an amino group and a thione group in its structure
Properties
CAS No. |
121083-77-0 |
|---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-amino-10H-acridine-9-thione |
InChI |
InChI=1S/C13H10N2S/c14-9-5-3-7-11-12(9)13(16)8-4-1-2-6-10(8)15-11/h1-7H,14H2,(H,15,16) |
InChI Key |
RUDOXZVKERWYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C3=C(C=CC=C3N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


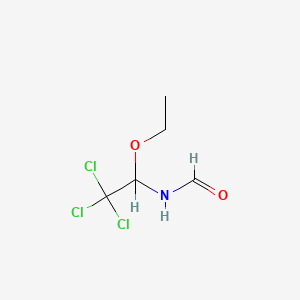
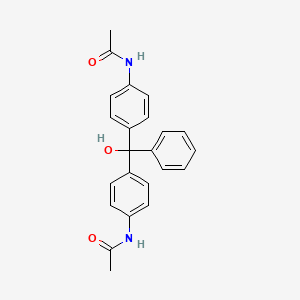
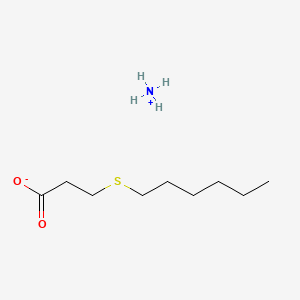

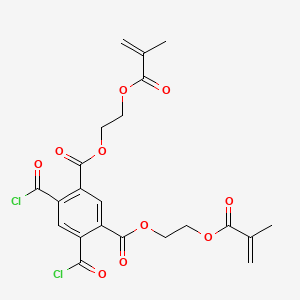
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
